
8-Hydroxy-4-phenyl-2-chromanone
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Overview
Description
8-Hydroxy-4-phenyl-2-chromanone is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a dihydropyranone ring, with a hydroxyl group at the 8th position and a phenyl group at the 4th position.
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One of the common methods for synthesizing chromanone derivatives involves the Pechmann condensation. This reaction typically involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods:
- Industrial production methods for chromanone derivatives often involve optimizing the above synthetic routes to achieve higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are being explored to make the process more sustainable .
Types of Reactions:
Oxidation: Chromanone derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: The carbonyl group in chromanones can be reduced using sodium borohydride in methanol, yielding chromanols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Chromanols.
Substitution: Substituted chromanones.
Scientific Research Applications
8-Hydroxy-4-phenyl-2-chromanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antioxidant, antimicrobial, and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Hydroxy-4-phenyl-2-chromanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 8th position can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Chroman-4-one: Lacks the hydroxyl and phenyl groups but shares the core structure.
Flavanone: Similar structure but with a different substitution pattern.
Isoflavone: Contains a different arrangement of the aromatic rings.
Uniqueness:
Properties
IUPAC Name |
8-hydroxy-4-phenyl-3,4-dihydrochromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-8-4-7-11-12(9-14(17)18-15(11)13)10-5-2-1-3-6-10/h1-8,12,16H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMLWBCOCDSUKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C(=CC=C2)O)OC1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541246 |
Source
|
Record name | 8-Hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103849-16-7 |
Source
|
Record name | 8-Hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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